In Vivo Efficacy in S. aureus Infection Model: Furan-2-ylmethyl Analog Demonstrates Translational Advantage Over Other 2-Substituted Benzenediols
In a library of 42 2-substituted 1,4-benzenediols, only the furan-2-ylmethyl analog (compound 5) was selected for in vivo evaluation based on its in vitro potency. In an embryonated chicken egg model of S. aureus infection, compound 5 demonstrated in vivo efficacy in combating the infection, a property not demonstrated for any other member of the series, including the other broad-spectrum actives (compounds 2, 6, 8, 11, and 12), which were only characterized in vitro [1]. This represents the sole in vivo efficacy datum for any compound in this chemical series, establishing compound 5 as the only candidate with demonstrated translational potential.
| Evidence Dimension | In vivo antibacterial efficacy (S. aureus infection) |
|---|---|
| Target Compound Data | Demonstrated in vivo efficacy in embryonated chicken egg model (qualitative survival/clearance endpoint) |
| Comparator Or Baseline | Compounds 2, 6, 8, 11, 12: no in vivo data reported; only in vitro MIC values available |
| Quantified Difference | Only furan-2-ylmethyl analog (compound 5) advanced to in vivo testing and showed positive efficacy; all comparators lacked in vivo characterization. |
| Conditions | Embryonated chicken egg model; S. aureus infection; compound administered at unspecified dose/route |
Why This Matters
For procurement decisions in translational antimicrobial research, only 2-(2-furanylmethyl)hydroquinone carries in vivo proof-of-concept data within its structural class, making it the sole justifiable choice for animal model studies.
- [1] Dalla Lana, D.F. et al. Saudi Pharmaceutical Journal, 2019, 27(8), 1064-1074. Abstract and Section 3 (Results). View Source
